molecular formula C8H9Br2NO B8555503 3-(3,5-Dibromopyridin-4-yl)propan-1-ol

3-(3,5-Dibromopyridin-4-yl)propan-1-ol

Cat. No. B8555503
M. Wt: 294.97 g/mol
InChI Key: UJMVZUVDWPIMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314112B2

Procedure details

To a solution of 3-(3,5-dibromo-pyridin-4-yl)-acrylic acid ethyl ester (1 eq, 17.0 mmol, 5.7 g) in EtOH (100 ml) at −18° C. is added NaBH4 (2 eq, 34.0 mmol, 1.29 g). The cooling bath is removed and the mixture is stirred at r.t. for 1.5 h. Then additional NaBH4 (0.78 eq, 13.2 mmol, 0.5 g) is added and the mixture is heated at 50° C. for 6 h. After cooling to r.t., glacial acetic acid is added, then the mixture is concentrated under reduced pressure. The residue is taken up in EtOAc, and washed with aqueous HCl (1M), sat. aqueous NaHCO3 solution, and sat. aqueous NaCl solution. The organic layer is dried with MgSO4, filtered, and concentrated in vacuo. The crude product is purified using column chromatography (hexane/EtOAc) to give the title compound; [M+H]+=295.
Name
3-(3,5-dibromo-pyridin-4-yl)-acrylic acid ethyl ester
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]=[CH:6][C:7]1[C:12]([Br:13])=[CH:11][N:10]=[CH:9][C:8]=1[Br:14])C.[BH4-].[Na+].C(O)(=O)C>CCO>[Br:13][C:12]1[CH:11]=[N:10][CH:9]=[C:8]([Br:14])[C:7]=1[CH2:6][CH2:5][CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
3-(3,5-dibromo-pyridin-4-yl)-acrylic acid ethyl ester
Quantity
5.7 g
Type
reactant
Smiles
C(C)OC(C=CC1=C(C=NC=C1Br)Br)=O
Name
Quantity
1.29 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at r.t. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 50° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
WASH
Type
WASH
Details
washed with aqueous HCl (1M), sat. aqueous NaHCO3 solution, and sat. aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1CCCO)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.